molecular formula C8H3Br2F5O2 B1447417 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene CAS No. 1804937-82-3

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene

Cat. No.: B1447417
CAS No.: 1804937-82-3
M. Wt: 385.91 g/mol
InChI Key: IQYWUDOWHZMNPZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds known as bromobenzenes. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. The trifluoromethoxy group is particularly notable for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene typically involves the bromination and fluorination of suitable precursor compounds. One common method includes the reaction of 1,3-dibromo-5,5-dimethylhydantoin with hydrogen fluoride-pyridine to introduce the trifluoromethoxy group . The reaction conditions often require a controlled environment to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby influencing biological pathways. The electron-withdrawing nature of the trifluoromethoxy group can also stabilize reactive intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-difluoromethoxy-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which impart distinct electronic properties

Properties

IUPAC Name

1,3-dibromo-5-(difluoromethoxy)-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F5O2/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYWUDOWHZMNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(F)(F)F)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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